3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole and thiadiazole rings can be subjected to oxidation and reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with nitrile imines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted derivatives, while oxidation and reduction can modify the triazole and thiadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial agent. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains .
Industry
Industrially, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact molecular pathways and targets can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3,5-Dichlorophenyl)-6-(methyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of both dichlorophenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H3Cl2F3N4S |
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Molecular Weight |
339.12 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H3Cl2F3N4S/c11-5-1-4(2-6(12)3-5)7-16-17-9-19(7)18-8(20-9)10(13,14)15/h1-3H |
InChI Key |
GBBMIRKZCHYPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C(F)(F)F |
Origin of Product |
United States |
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